molecular formula C21H18BrN3 B11952707 2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline CAS No. 195451-70-8

2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline

Cat. No.: B11952707
CAS No.: 195451-70-8
M. Wt: 392.3 g/mol
InChI Key: WRCZRWGIGHGKKA-UHFFFAOYSA-N
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Description

2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline is a complex organic compound with the molecular formula C20H16BrN3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-bromoaniline to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-methylphenylisoindoline under controlled conditions to form the azo compound.

The reaction conditions often involve maintaining a low temperature to stabilize the diazonium salt and using acidic or basic media to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with different functional groups.

    Reduction: Amines resulting from the cleavage of the azo bond.

    Substitution: Compounds with new functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-Bromophenylazo)-2-methoxyphenyl)isoindoline: Similar in structure but with a methoxy group instead of a methyl group.

    2-(4-(4-Bromophenylazo)phenyl)isoindoline: Lacks the methyl group, making it less sterically hindered.

Uniqueness

2-(4-(4-Bromophenylazo)-3-methylphenyl)isoindoline is unique due to the presence of both a bromophenylazo group and a methyl group on the isoindoline core. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

CAS No.

195451-70-8

Molecular Formula

C21H18BrN3

Molecular Weight

392.3 g/mol

IUPAC Name

(4-bromophenyl)-[4-(1,3-dihydroisoindol-2-yl)-2-methylphenyl]diazene

InChI

InChI=1S/C21H18BrN3/c1-15-12-20(25-13-16-4-2-3-5-17(16)14-25)10-11-21(15)24-23-19-8-6-18(22)7-9-19/h2-12H,13-14H2,1H3

InChI Key

WRCZRWGIGHGKKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)N=NC4=CC=C(C=C4)Br

Origin of Product

United States

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